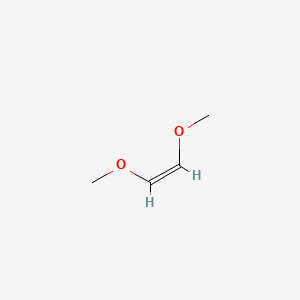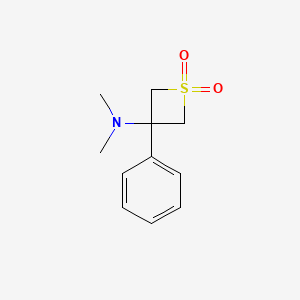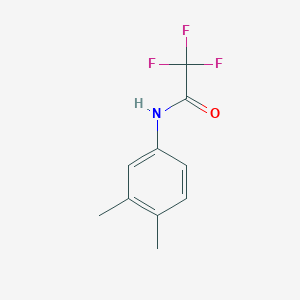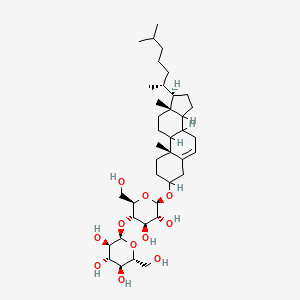
Cholesteryl beta-maltoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl beta-maltoside is a nonionic surfactant widely used in the field of membrane protein solubilization. It is particularly effective in extracting and stabilizing membrane proteins, making it an essential tool for researchers and scientists working in this area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl beta-maltoside typically involves the glycosylation of cholesterol with maltose. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety of the disaccharide is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced analytical tools like APCI-MS-TOF aids in the high-sensitive analysis of the product and intermediates .
Análisis De Reacciones Químicas
Types of Reactions: Cholesteryl beta-maltoside primarily undergoes glycosylation reactions. It is stable under various conditions and does not readily undergo oxidation or reduction. The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include trichloroacetimidate derivatives, benzyl ethers, and catalytic transfer hydrogenation agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed: The major product formed from the glycosylation reaction is this compound itself. Other products may include various glycoside derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cholesteryl beta-maltoside is extensively used in scientific research, particularly in the field of membrane protein solubilization. It is highly effective in extracting and stabilizing membrane proteins, facilitating downstream applications such as structural determination and functional analysis. This compound is also used in mass spectrometry-based membrane proteomics, where it aids in the optimization of detergent chemistry and handling .
Mecanismo De Acción
Cholesteryl beta-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them. The compound forms micelles that encapsulate the hydrophobic regions, allowing the proteins to remain in solution. This interaction preserves the structural integrity and activity of the proteins, making them suitable for further analysis .
Comparación Con Compuestos Similares
Similar Compounds:
- n-Dodecyl-beta-D-maltoside
- Lauryl Maltose Neopentyl Glycol
- n-Octyl-beta-D-maltopyranoside
- n-Nonyl-Beta-Maltoside
Uniqueness: Cholesteryl beta-maltoside is unique in its ability to stabilize membrane proteins better than many commonly used detergents, including NP-40, CHAPS, and octyl-beta-glucoside. Its lipid-like nonionic nature makes it especially useful for isolating and stabilizing hydrophobic membrane proteins .
Propiedades
Número CAS |
40653-09-6 |
|---|---|
Fórmula molecular |
C39H66O11 |
Peso molecular |
710.9 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O11/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-17-23(13-15-38(22,4)27(24)14-16-39(25,26)5)47-36-34(46)32(44)35(29(19-41)49-36)50-37-33(45)31(43)30(42)28(18-40)48-37/h9,20-21,23-37,40-46H,6-8,10-19H2,1-5H3/t21-,23?,24?,25-,26?,27?,28-,29-,30-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 |
Clave InChI |
RBFSEMXDEGYUMU-OKXMRFQASA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


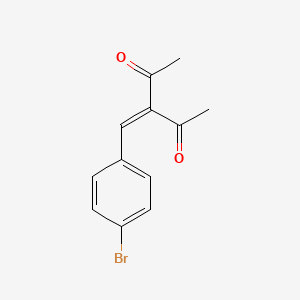
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
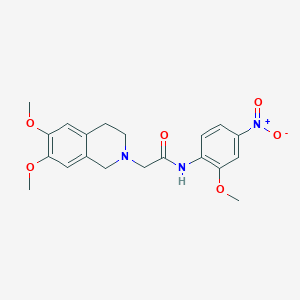
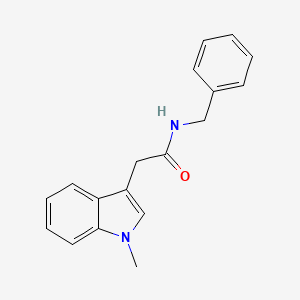
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
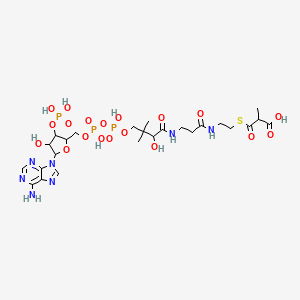
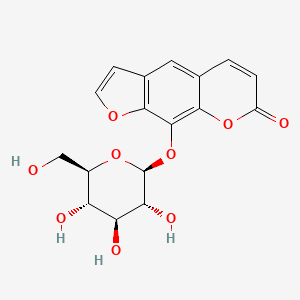
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
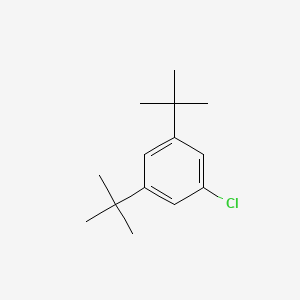
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
